Methyl 6-hydrazineylpicolinate
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Overview
Description
Methyl 6-hydrazinylpicolinate is an organic compound that belongs to the class of picolinic acid derivatives It is characterized by the presence of a hydrazine group attached to the 6th position of the picolinic acid ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydrazinylpicolinate typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid.
Esterification: Picolinic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl picolinate.
Hydrazination: The methyl picolinate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group at the 6th position.
Industrial Production Methods: Industrial production of methyl 6-hydrazinylpicolinate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of picolinic acid with methanol.
Continuous Hydrazination: Continuous flow reactors are used for the hydrazination step to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydrazinylpicolinate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazones.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-hydrazinylpicolinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is explored for its herbicidal and pesticidal properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 6-hydrazinylpicolinate involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: It can induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Methyl 6-hydrazinylpicolinate can be compared with other similar compounds such as:
Methyl 6-aminopicolinate: Similar structure but with an amino group instead of a hydrazine group.
Methyl 6-hydroxy-picolinate: Contains a hydroxyl group at the 6th position.
Methyl 6-chloropicolinate: Features a chlorine atom at the 6th position.
Uniqueness:
Hydrazine Group: The presence of the hydrazine group at the 6th position imparts unique reactivity and biological activity compared to other derivatives.
Versatility: It serves as a versatile intermediate in the synthesis of various bioactive compounds.
By understanding the synthesis, reactions, applications, and mechanisms of methyl 6-hydrazinylpicolinate, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 6-hydrazinylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4-6(9-5)10-8/h2-4H,8H2,1H3,(H,9,10) |
InChI Key |
GPLCHTURHZAAFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)NN |
Origin of Product |
United States |
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